molecular formula C28H45N9O9 B025612 Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine CAS No. 110590-63-1

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine

Cat. No. B025612
M. Wt: 651.7 g/mol
InChI Key: FQDSJZQPDAARRN-GJLLLRFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine, also known as GYIGSR or Gly-Tyr-Ile-Gly-Ser-Arg, is a synthetic peptide . It corresponds to a postulated tumor cell-binding sequence in laminin and has properties mediating cell attachment, migration, and receptor-binding .


Molecular Structure Analysis

The molecular formula of GYIGSR is C28H45N9O9. Unfortunately, the specific molecular structure is not provided in the search results.

Future Directions

The future directions for research on GYIGSR are not specified in the search results. Given its role in mediating cell attachment, migration, and receptor-binding , it may be of interest in studies of cell biology and cancer research.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N9O9/c1-3-15(2)23(37-24(42)19(34-21(40)12-29)11-16-6-8-17(39)9-7-16)26(44)33-13-22(41)35-20(14-38)25(43)36-18(27(45)46)5-4-10-32-28(30)31/h6-9,15,18-20,23,38-39H,3-5,10-14,29H2,1-2H3,(H,33,44)(H,34,40)(H,35,41)(H,36,43)(H,37,42)(H,45,46)(H4,30,31,32)/t15-,18-,19-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDSJZQPDAARRN-GJLLLRFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149319
Record name Gly-tyr-ile-gly-ser-arg
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine

CAS RN

110590-63-1
Record name Gly-tyr-ile-gly-ser-arg
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gly-tyr-ile-gly-ser-arg
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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